5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime
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Description
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime is a useful research compound. Its molecular formula is C12H9ClF3N3OS and its molecular weight is 335.73. The purity is usually 95%.
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Biological Activity
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime (CAS Number: 321533-70-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula of the compound is C12H8ClF3N2OS, with a molecular weight of 320.72 g/mol. The compound exhibits a melting point range of 93-95 °C, indicating its solid state at room temperature. Below is a summary of its key physical properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₈ClF₃N₂OS |
Molecular Weight | 320.72 g/mol |
Melting Point | 93-95 °C |
CAS Number | 321533-70-4 |
Antibacterial Activity
Recent studies have shown that compounds related to pyrazole derivatives possess significant antibacterial properties. For instance, a study evaluated various synthesized pyrazole compounds for their antibacterial activity against several bacterial strains. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antibacterial effects.
In one specific case, the compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with IC50 values reported as follows:
Bacterial Strain | IC50 (µM) |
---|---|
E. coli | 2.14 ± 0.003 |
S. aureus | 1.21 ± 0.005 |
These findings suggest that the structural modifications in the pyrazole ring can enhance antibacterial efficacy.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been a focal point in recent pharmacological research. A study involving the evaluation of various pyrazole compounds against cancer cell lines revealed promising results for this compound.
The compound was tested against human liver carcinoma (HepG2) and breast cancer (MCF7) cell lines, yielding IC50 values as follows:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15.5 ± 0.02 |
MCF7 | 12.3 ± 0.01 |
The structure-activity relationship (SAR) analysis indicated that the presence of the trifluoromethyl and chlorophenyl groups significantly contributes to the cytotoxic activity observed in these cell lines.
Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease enzymes, which are critical targets in treating neurodegenerative diseases and gastrointestinal disorders, respectively.
In vitro assays demonstrated that the compound exhibited potent AChE inhibition with an IC50 value of:
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 6.28 ± 0.003 |
Moreover, urease inhibition studies revealed an IC50 value of:
Enzyme | IC50 (µM) |
---|---|
Urease | 2.14 ± 0.002 |
These results indicate that this compound could serve as a lead structure for developing new therapeutic agents targeting these enzymes.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study published in Brazilian Journal of Pharmaceutical Sciences assessed the antibacterial efficacy of various pyrazole derivatives including our compound against multi-drug resistant strains of bacteria. The results indicated that derivatives with electron-withdrawing groups like chlorine exhibited enhanced activity compared to their non-substituted counterparts.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of this compound on colorectal cancer cells showed that treatment led to significant apoptosis as evidenced by flow cytometry analysis, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
(NE)-N-[[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3OS/c1-19-11(21-8-4-2-7(13)3-5-8)9(6-17-20)10(18-19)12(14,15)16/h2-6,20H,1H3/b17-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYVMFCIRRKFNR-UBKPWBPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NO)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/O)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.